N'-hydroxy-2-methoxy-2-phenylethanimidamide
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Overview
Description
N’-hydroxy-2-methoxy-2-phenylethanimidamide is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phenyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methoxy-2-phenylethanimidamide typically involves the reaction of 2-methoxy-2-phenylethanimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of N’-hydroxy-2-methoxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methoxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxy-2-methoxy-2-phenylethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxy-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-methoxy-2-phenylethanimidamide: Unique due to its specific functional groups and structure.
2-methoxy-2-phenylethanimidamide: Lacks the hydroxy group, leading to different reactivity and applications.
N-hydroxy-2-phenylethanimidamide: Lacks the methoxy group, affecting its chemical properties and uses.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxy-2-phenylethanimidamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h2-6,8,12H,1H3,(H2,10,11) |
InChI Key |
BKONUKQTPOFHOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
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